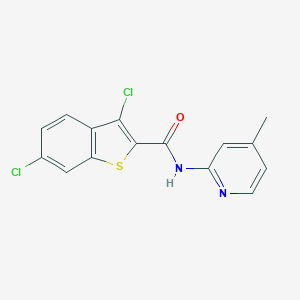
3,6-dichloro-N-(4-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-N-(4-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide is a member of 1-benzothiophenes.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Potential
Research indicates that molecules structurally related to 3,6-dichloro-N-(4-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, have been investigated for their potential anti-inflammatory properties. This exploration is part of broader efforts to identify novel anti-inflammatory agents (Moloney, 2001).
Antimicrobial Activity
Several studies have focused on benzothiophene derivatives, including compounds similar to 3,6-dichloro-N-(4-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide, for their antibacterial and antifungal activities. For instance, certain thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal effects (Vasu et al., 2005). Additionally, some novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown enhanced antimicrobial activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of molecules related to 3,6-dichloro-N-(4-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide. For instance, certain enaminones with structures akin to this compound have been identified as potential anticonvulsants (Kubicki et al., 2000).
Potential in Antipsychotic Therapy
Further investigations have been conducted on heterocyclic carboxamides, which are structurally similar to 3,6-dichloro-N-(4-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide, for their potential use in antipsychotic therapy. Some derivatives have shown promising in vitro and in vivo activities, suggesting potential as antipsychotic agents (Norman et al., 1996).
Antimalarial Activity
Benzothiophene carboxamide derivatives, which are structurally related, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, an enzyme critical in the lifecycle of the malaria-causing parasite. This suggests their potential in the development of antimalarial drugs (Banerjee et al., 2011).
Impact on Blood Glucose Levels
Some N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, structurally related to the compound , have shown effects on blood glucose levels, exhibiting both hyperglycemic and hypoglycemic activities. This suggests potential utility in managing blood glucose disorders (Yeung & Knaus, 1987).
Eigenschaften
CAS-Nummer |
6627-36-7 |
|---|---|
Produktname |
3,6-dichloro-N-(4-methyl-2-pyridinyl)-1-benzothiophene-2-carboxamide |
Molekularformel |
C15H10Cl2N2OS |
Molekulargewicht |
337.2g/mol |
IUPAC-Name |
3,6-dichloro-N-(4-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-4-5-18-12(6-8)19-15(20)14-13(17)10-3-2-9(16)7-11(10)21-14/h2-7H,1H3,(H,18,19,20) |
InChI-Schlüssel |
IWHUWWSQDDVDFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453726.png)
![N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N'-(3-methylphenyl)thiourea](/img/structure/B453727.png)
![methyl 2-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B453729.png)
![Ethyl 4-{[({[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate](/img/structure/B453731.png)
![Butyl 4-{[({[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate](/img/structure/B453732.png)
![N-[(2-bromophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B453733.png)
![N-(2,5-dimethoxyphenyl)-N'-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}thiourea](/img/structure/B453735.png)
![N-(2-bromo-4-methylphenyl)-N'-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}thiourea](/img/structure/B453737.png)
![N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N'-(2-methylphenyl)thiourea](/img/structure/B453738.png)
![N-benzyl-N'-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea](/img/structure/B453739.png)
![2-chloro-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-(methylsulfanyl)benzamide](/img/structure/B453741.png)
![2-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B453742.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B453744.png)
![N,N-diethyl-N'-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}thiourea](/img/structure/B453746.png)